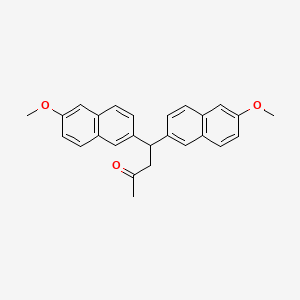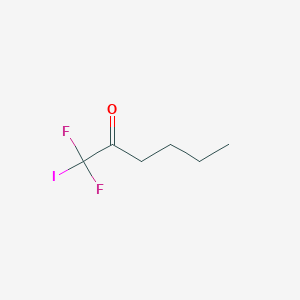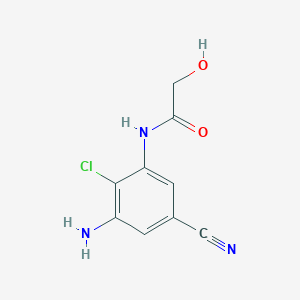![molecular formula C17H36N4O B14262745 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide CAS No. 159858-54-5](/img/structure/B14262745.png)
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylmethylidene group, which is known for its reactivity and potential for forming stable complexes with various substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide typically involves the reaction of dodecanoic acid with 4-aminobutylhydrazine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: N,N’-dicyclohexylcarbodiimide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of dodecanoic acid and 4-aminobutylhydrazine
Reaction Control: Automated temperature and pressure control systems
Purification: Use of chromatographic techniques to purify the final product
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethylidene group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted amides and hydrazones
Applications De Recherche Scientifique
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the synthesis of specialty polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microbial cell membranes, leading to increased permeability and cell lysis.
Pathways Involved: The hydrazinylmethylidene group interacts with membrane lipids, disrupting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}hexadecanamide: Similar structure but with a longer alkyl chain.
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}octadecanamide: Similar structure but with an even longer alkyl chain.
Uniqueness
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and its potential as a drug delivery agent.
Propriétés
Numéro CAS |
159858-54-5 |
|---|---|
Formule moléculaire |
C17H36N4O |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
N-[4-(hydrazinylmethylideneamino)butyl]dodecanamide |
InChI |
InChI=1S/C17H36N4O/c1-2-3-4-5-6-7-8-9-10-13-17(22)20-15-12-11-14-19-16-21-18/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
WSAWWFMGHKFEIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCCCN=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


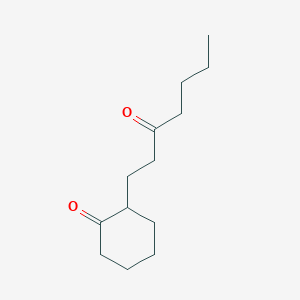
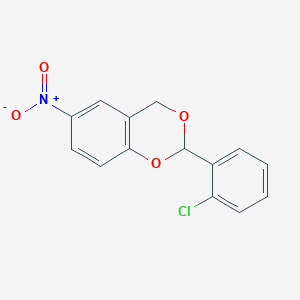
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
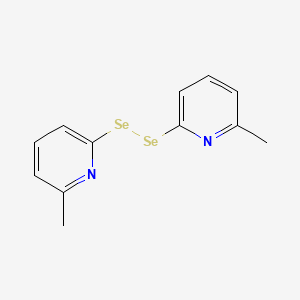
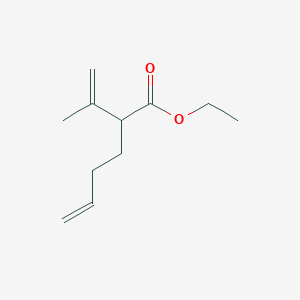
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

